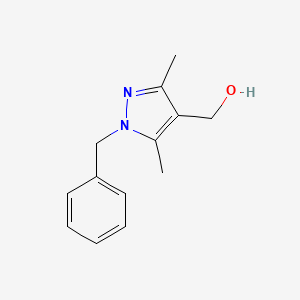

(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol

Beschreibung

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative featuring a benzyl group at the N1 position, methyl substituents at C3 and C5, and a hydroxymethyl group at C2. Its molecular formula is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol (CAS: 58789-53-0) .

Eigenschaften

CAS-Nummer |

70817-25-3 |

|---|---|

Molekularformel |

C13H16N2O |

Molekulargewicht |

216.28 g/mol |

IUPAC-Name |

(1-benzyl-3,5-dimethylpyrazol-4-yl)methanol |

InChI |

InChI=1S/C13H16N2O/c1-10-13(9-16)11(2)15(14-10)8-12-6-4-3-5-7-12/h3-7,16H,8-9H2,1-2H3 |

InChI-Schlüssel |

BZUCAVSXQMLPFB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol beinhaltet typischerweise die Kondensation von 3,5-Dimethylpyrazol mit Benzylchlorid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird in einem geeigneten Lösungsmittel wie Ethanol oder Methanol bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu ermöglichen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um hochwertiges (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um den entsprechenden Alkohol oder Amin zu bilden.

Substitution: Die Benzylgruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nucleophile wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) werden bei Substitutionsreaktionen eingesetzt.

Hauptsächlich gebildete Produkte

Oxidation: Benzaldehyd oder Benzoesäure.

Reduktion: Benzylalkohol oder Benzylamin.

Substitution: Verschiedene substituierte Benzylderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol and its derivatives possess potent anticancer activities. For instance, studies have shown that these compounds can modulate critical cellular pathways involved in cancer progression, particularly the mechanistic target of rapamycin complex 1 (mTORC1) pathway.

Case Study: Autophagy Modulation

A notable study explored the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides derived from this compound on pancreatic cancer cell lines (MIA PaCa-2). These derivatives demonstrated submicromolar antiproliferative activity and were found to disrupt autophagic flux by interfering with mTORC1 reactivation under starvation conditions. This indicates a novel mechanism of action for these compounds as potential anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development in the field of antimicrobial therapy.

Industrial Production

In industrial settings, continuous flow reactors may be employed to optimize conditions for higher yields while adhering to green chemistry principles.

Wirkmechanismus

The mechanism of action of (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, leading to its biological effects.

Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological and chemical properties of (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol can be contextualized by comparing it to structurally related pyrazole derivatives. Key distinctions lie in substituent variations at the N1 and C4 positions, which significantly influence activity and mechanism.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Findings:

Antiproliferative Activity :

- The benzamide analog (N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide ) exhibits potent anticancer activity (submicromolar IC₅₀ in MIA PaCa-2 pancreatic cancer cells) via mTORC1 inhibition and autophagy modulation. The hydroxymethyl variant lacks direct evidence of similar activity, suggesting the benzamide group is critical for targeting mTORC1 .

- In ovarian cancer models, benzamide derivatives disrupt autophagic flux by impairing mTORC1 reactivation under nutrient stress, leading to LC3-II accumulation and cell death .

Antioxidant Activity: Pyrazole methanol derivatives with ethyl or benzyl groups at N1 (e.g., (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol) demonstrate significant antioxidant activity (up to 96.64% radical scavenging), likely due to the hydroxymethyl group’s redox properties .

Structural-Activity Relationships (SAR) :

- N1 Substituent : Benzyl and phenyl groups enhance lipophilicity and target affinity in antiproliferative analogs, while smaller groups (e.g., ethyl) may favor antioxidant effects .

- C4 Substituent : Amide groups (e.g., benzamide) are critical for mTORC1 interaction, whereas hydroxymethyl groups may prioritize antioxidant or metabolic stability .

Table 2: Pharmacokinetic and Stability Data (Selected Compounds)

Biologische Aktivität

(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a benzyl group and a hydroxymethyl group. Its molecular formula is , which contributes to its unique chemical reactivity and biological activity.

Anticancer Properties

Recent studies have demonstrated that (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol exhibits significant antiproliferative effects against various cancer cell lines. The mechanism primarily involves modulation of the mTORC1 signaling pathway, which is crucial for cell growth and survival.

-

Mechanism of Action :

- Inhibition of mTORC1 activity leads to increased autophagy levels, which can disrupt cancer cell survival mechanisms under nutrient-restricted conditions .

- The compound has been shown to enhance basal autophagy while impairing autophagic flux during nutrient refeeding, indicating a potential dual role in cancer therapy .

-

Case Studies :

- In vitro studies on pancreatic cancer cell lines (MIA PaCa-2) revealed that derivatives of this compound showed submicromolar antiproliferative activity and good metabolic stability .

- These compounds were effective in reducing mTORC1 reactivation following starvation, demonstrating their potential as novel anticancer agents .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol. Preliminary SAR studies have identified key features that enhance its biological activity:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| (1-benzyl-3,5-dimethyl-1H-pyrazole) | Lacks hydroxymethyl group | Focuses on pyrazole chemistry |

| 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | Contains acetic acid group | Alters reactivity due to different functional group |

| 3,5-Dimethyl-1H-pyrazole | Lacks benzyl and hydroxymethyl groups | Basic pyrazole structure |

The presence of both the benzyl group and the hydroxymethyl moiety allows for versatile modifications and interactions with various molecular targets, enhancing its therapeutic potential.

In Vitro Studies

A series of in vitro experiments have confirmed the compound's ability to modulate critical cellular pathways:

- Autophagy Modulation : It has been shown to increase autophagy at basal levels while disrupting autophagic flux under nutrient refeeding conditions .

In Vivo Studies

While most current research focuses on in vitro findings, preliminary in vivo studies are essential for assessing the therapeutic potential in animal models. These studies will help elucidate pharmacokinetics and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.